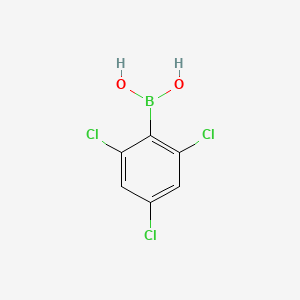

2,4,6-Trichlorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWBOINZBOIAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370273 | |

| Record name | 2,4,6-Trichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73852-18-3 | |

| Record name | 2,4,6-Trichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of 2,4,6-Trichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2,4,6-trichlorophenylboronic acid, a versatile reagent in organic chemistry. This compound is particularly valuable as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chlorinated structure enhances reactivity and selectivity in these reactions.[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method offers improved yields and milder reaction conditions compared to older synthetic protocols. The starting material for the Grignard reagent is 1-bromo-2,4,6-trichlorobenzene, which is commercially available.

Overall Reaction Scheme

Experimental Protocol

The following protocol is adapted from the synthesis of the analogous compound, 2,4,6-trimethylphenylboronic acid, and represents a standard procedure for the synthesis of arylboronic acids.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Bromo-2,4,6-trichlorobenzene | 260.34 | 32.0 | 8.33 g |

| Magnesium turnings | 24.31 | 60.0 | 1.46 g |

| Iodine | 253.81 | catalytic | 1-2 crystals |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~100 mL |

| Trimethyl borate | 103.91 | 112.0 | 11.64 g (12.5 mL) |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |

| Diethyl ether | 74.12 | - | As needed |

| Saturated brine solution | - | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

Procedure:

-

Preparation of the Grignard Reagent:

-

A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with magnesium turnings (60.0 mmol) and a crystal of iodine.

-

The flask is gently heated under a flow of inert gas (e.g., argon or nitrogen) to activate the magnesium.

-

A solution of 1-bromo-2,4,6-trichlorobenzene (32.0 mmol) in anhydrous THF (30 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started (indicated by a color change and gentle reflux), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Trimethyl borate (112.0 mmol) is added dropwise to the cold, stirred Grignard reagent solution over a period of 15-20 minutes, ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 5 hours.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

1 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

Logical Workflow for Synthesis

Isolation and Purification

The crude product obtained after the work-up is a solid that can be purified by recrystallization.

Purification Protocol:

-

The solvent from the combined organic layers is removed under reduced pressure to yield the crude this compound as a solid.

-

Recrystallization is a common and effective method for purifying boronic acids.[2] A suitable solvent system would be a mixture of a soluble solvent and a less soluble one, such as ethyl acetate and hexane, or recrystallization from hot water or benzene.[2]

-

The crude product is dissolved in a minimal amount of the hot solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

Physical and Analytical Data:

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₆H₄BCl₃O₂ |

| Molecular Weight | 225.26 g/mol |

| Melting Point | 164 °C (lit.) |

| CAS Number | 73852-18-3 |

Spectroscopic Data:

-

¹H NMR: A singlet for the two aromatic protons is expected in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the two hydroxyl protons of the boronic acid group would also be present, the chemical shift of which can vary depending on the solvent and concentration. In the structurally related (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, the two protons of the 2,4,6-trichlorophenyl group appear as a singlet at 7.68 ppm.[3]

-

¹³C NMR: The spectrum is expected to show four signals in the aromatic region, corresponding to the four distinct carbon environments in the phenyl ring. The carbon atom attached to the boron atom (ipso-carbon) often shows a broad signal or may not be detected.[2] In the aforementioned hydrazine derivative, the carbon signals for the 2,4,6-trichlorophenyl moiety appear at 128.2, 128.8, 129.2, and 136.8 ppm.[3]

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic molecules.[1] Its primary application is in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the creation of biaryl structures commonly found in pharmaceuticals and other biologically active compounds.[1] The boronic acid functionality also allows for selective binding to diols, making it useful in bioconjugation techniques and the development of sensors.[1]

Signaling Pathway Diagram (Generic Suzuki-Miyaura Coupling)

References

2,4,6-Trichlorophenylboronic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4,6-Trichlorophenylboronic acid, a versatile reagent in modern organic synthesis and material science. This document outlines its chemical properties, key applications, experimental protocols, and safety information to support its use in research and development.

Core Compound Data

This compound is a substituted organoboron compound widely utilized as a building block in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, owing to the three chlorine atoms on the phenyl ring, influences its reactivity and makes it a valuable synthon for introducing the 2,4,6-trichlorophenyl moiety into complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 73852-18-3 |

| Molecular Formula | C₆H₄BCl₃O₂ |

| Molecular Weight | 225.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164 °C |

| Storage Conditions | 2-8 °C, under inert gas |

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to synthesize biaryls, a common motif in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. Researchers should note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Table 2: Materials and Reagents for a Typical Suzuki-Miyaura Reaction

| Reagent | Example | Molar Equivalents |

| Aryl Halide | Aryl Bromide (1.0 mmol) | 1.0 |

| Boronic Acid | This compound (1.2 mmol) | 1.2 |

| Palladium Catalyst | Pd(PPh₃)₄ (0.03 mmol) | 0.03 |

| Base | K₂CO₃ (2.0 mmol) | 2.0 |

| Solvent | Toluene/Ethanol/Water (4:1:1, 5 mL) | - |

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Sensor Technology

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property is exploited in the development of chemical sensors for diol-containing molecules, such as saccharides and glycoproteins. This compound can be functionalized onto surfaces or incorporated into polymers to create sensing platforms.

Principle of Boronic Acid-Based Electrochemical Sensors

An electrochemical sensor can be fabricated by immobilizing this compound onto an electrode surface. The binding of a diol-containing analyte to the boronic acid alters the electrochemical properties at the electrode-solution interface, which can be measured as a change in current or potential.

Caption: General workflow for the fabrication and operation of a boronic acid-based sensor.

Experimental Protocol: General Fabrication of a Boronic Acid-Modified Electrode

This protocol outlines a general method for modifying an electrode surface for sensing applications. The specific surface chemistry and immobilization technique may vary.

Materials:

-

Working electrode (e.g., glassy carbon electrode)

-

This compound derivative with a surface-anchoring group

-

Appropriate solvents for dissolution and rinsing

-

Electrochemical workstation

Procedure:

-

Electrode Cleaning: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.

-

Surface Functionalization: Immerse the cleaned electrode in a solution of the this compound derivative for a specified time to allow for self-assembly or covalent attachment to the electrode surface.

-

Rinsing: Gently rinse the modified electrode with a suitable solvent to remove any non-specifically adsorbed molecules.

-

Characterization: Characterize the modified electrode surface using techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to confirm successful functionalization.

-

Sensing Measurement: Record the electrochemical response of the functionalized electrode in a buffer solution. Then, introduce the analyte of interest and record the change in the electrochemical signal.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Table 3: Hazard Information (Based on related compounds and general boronic acid safety)

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Disclaimer: This safety information is not exhaustive and is based on data for similar compounds. Users should consult the specific Safety Data Sheet (SDS) for this compound from their supplier before use.

Spectroscopic Analysis of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-trichlorophenylboronic acid (CAS No. 73852-18-3). Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical endeavors.

Compound Overview

This compound is an organoboron compound that serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73852-18-3 | [1][2] |

| Molecular Formula | C₆H₄BCl₃O₂ | [2] |

| Molecular Weight | 225.26 g/mol | [2] |

| Melting Point | 162-164 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar arylboronic acids and the known effects of chloro-substituents on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | Singlet | 2H | B(OH)₂ |

| ~ 7.7 | Singlet | 2H | Aromatic C-H |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C-Cl |

| ~ 135 | C-B |

| ~ 129 | C-H |

Note on NMR Data: The chemical shifts are approximate. The actual values can be influenced by solvent, concentration, and the presence of the corresponding boroxine anhydride. The B(OH)₂ protons are exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and water content.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~ 1600 | Medium | C=C aromatic ring stretch |

| ~ 1450 | Medium | C=C aromatic ring stretch |

| 1380 - 1330 | Strong | B-O stretch |

| 1100 - 1000 | Strong | C-Cl stretch |

| ~ 860 | Strong | C-H out-of-plane bend |

| ~ 720 | Medium | B-C stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)

| m/z | Ion Formation |

| 223.9 | [M-H]⁻ |

| 224.9 | [M-H]⁻ (isotope peak) |

| 225.9 | [M-H]⁻ (isotope peak) |

| 226.9 | [M-H]⁻ (isotope peak) |

Note on MS Data: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and its fragments. The [M-H]⁻ ion is commonly observed for boronic acids in negative ion mode ESI.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques described.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Thoroughly mix the sample by vortexing until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): ~4 s

-

Spectral Width (sw): 20 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~1.5 s

-

Spectral Width (sw): 220 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol

-

Sample Preparation (LC-MS):

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrument Parameters (LC-ESI-MS):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode

-

Capillary Voltage: 3-4 kV

-

Drying Gas Temperature: 300-350 °C

-

Drying Gas Flow: 8-12 L/min

-

Scan Range: m/z 50 - 500

-

-

-

Data Processing:

-

Extract the mass spectrum from the total ion chromatogram at the retention time of the compound.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of three chlorine atoms.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Overall workflow for the spectroscopic analysis of the target compound.

Caption: Step-by-step workflow for NMR data acquisition and processing.

References

Solubility and stability of 2,4,6-Trichlorophenylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Trichlorophenylboronic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents solubility data for analogous phenylboronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility and stability of boronic acids, offering a robust framework for researchers. Visualizations of a standard experimental workflow and a key chemical application, the Suzuki-Miyaura coupling reaction, are also provided to offer a practical context.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with three chlorine atoms and a boronic acid functional group. The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the boronic acid moiety, impacting its reactivity and stability. Boronic acids are crucial reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in reaction optimization, purification, and formulation development.

Solubility in Organic Solvents

Data Presentation: Solubility of Analogous Phenylboronic Acids

The following table summarizes the mole fraction solubility (x) of various isobutoxyphenylboronic acid isomers in different organic solvents at several temperatures. This data is presented to provide a representative understanding of how substituted phenylboronic acids behave in common organic solvents.[4]

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.105 | |

| Dipropyl ether | 293.15 | 0.095 | 0.018 | 0.015 |

| 303.15 | 0.140 | 0.030 | 0.025 | |

| 313.15 | 0.200 | 0.048 | 0.040 | |

| 323.15 | 0.280 | 0.075 | 0.062 | |

| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |

| 303.15 | 0.005 | 0.002 | 0.002 | |

| 313.15 | 0.008 | 0.003 | 0.003 | |

| 323.15 | 0.013 | 0.005 | 0.004 |

Stability of this compound

The stability of boronic acids is a critical consideration for their storage and application. Two primary degradation pathways for boronic acids are protodeboronation and oxidation.[1] The halogenation of the phenyl ring can influence the stability of the boronic acid.[5]

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6] The rate of protodeboronation is dependent on the reaction conditions, including pH.[6]

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can be influenced by the presence of oxidizing agents and exposure to air.[1] Diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[1] The three electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to reduce the electron density at the boron center, potentially increasing its stability against oxidation compared to unsubstituted phenylboronic acid.

General Handling and Storage Recommendations:

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

-

Low Temperature: Storage at low temperatures (e.g., 2-8 °C) is recommended to slow down potential degradation processes.

-

Moisture Control: Avoid exposure to moisture to prevent hydrolysis and the formation of boroxines (anhydrides).

Experimental Protocols

Determination of Solubility (Dynamic Method)

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][7]

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, chloroform, toluene, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Assessment of Stability (HPLC-UV/MS)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.[8] Coupling with Mass Spectrometry (MS) allows for the identification of these degradants.[8]

Instrumentation:

-

HPLC or UPLC system with a UV/PDA detector

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase column

-

Forced degradation chamber (for temperature, humidity, and light stress)

Procedure:

-

Method Development: Develop a reversed-phase HPLC method that achieves baseline separation of this compound from potential impurities and degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point.[9]

-

Forced Degradation Studies: Subject solutions of this compound in the selected organic solvent to stress conditions (e.g., elevated temperature, acidic/basic hydrolysis, oxidation with H₂O₂, and photolysis) to induce degradation.

-

Sample Analysis: At specified time points, inject the stressed samples into the HPLC-UV/MS system.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The mass spectrometer will provide mass-to-charge ratio (m/z) information to help elucidate the structures of the degradants.

Visualizations

Experimental Workflow for Solubility and Stability Determination

Caption: Workflow for determining solubility and stability.

Suzuki-Miyaura Coupling Reaction Pathway

References

- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 6. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Reactivity Profile of 2,4,6-Trichlorophenylboronic Acid with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and in copper-catalyzed Chan-Lam couplings for the synthesis of carbon-heteroatom bonds. The electron-withdrawing nature of the three chlorine substituents on the phenyl ring significantly influences its reactivity, enhancing its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various nucleophiles, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. Among them, this compound presents a unique reactivity profile due to the presence of three electron-withdrawing chlorine atoms. These substituents increase the Lewis acidity of the boron center and activate the aromatic ring towards certain transformations. This guide will delve into the key reactions of this compound, focusing on its interactions with carbon, nitrogen, oxygen, and sulfur nucleophiles.

Reactivity with Carbon Nucleophiles: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and this compound is a competent coupling partner in these reactions.[1] This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl, vinyl, or alkyl halide or triflate.

General Reaction Scheme & Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of 4-Aryl-2,6-dichloronicotinaldehyde

While specific data for this compound is sparse in readily available literature, a reliable protocol for a similar polychlorinated aromatic compound, 2,4,6-trichloronicotinaldehyde, provides a strong starting point.[2]

Reagents and Setup:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of toluene (8 mL) and water (2 mL).

Reaction:

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

Reactivity with Nitrogen and Oxygen Nucleophiles: The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an N-H or O-H containing compound, such as an amine or a phenol.[3][4] This reaction is advantageous as it can often be performed under mild conditions, open to the air.[5]

General Reaction Scheme & Mechanism

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A widely accepted pathway involves the formation of a copper-aryl intermediate, followed by coordination of the nucleophile and subsequent reductive elimination.

Experimental Protocol: General Procedure for N-Arylation of Amines

A general protocol for the copper-catalyzed N-arylation of amines with arylboronic acids is as follows:[6]

Reagents and Setup:

-

To a reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable base such as pyridine or triethylamine (2.0 mmol).

-

Add a solvent such as dichloromethane (DCM) or toluene (5 mL).

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an air atmosphere for 12-24 hours.

-

Monitor the reaction by TLC.

Workup and Purification:

-

Dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography.

Quantitative Data for Chan-Lam Couplings

Specific quantitative data for Chan-Lam couplings of this compound is not extensively tabulated in the literature. However, functionalized anilines and various substituted arylboronic acids generally provide diarylamine products in good yields (58-91%) under optimized conditions.[7] The electronic nature of both the boronic acid and the nucleophile plays a crucial role in determining the reaction efficiency.

| Nucleophile Type | General Yield Range | Notes |

| Primary & Secondary Amines | Moderate to Good | Steric hindrance around the amine can affect the yield. |

| Anilines | Good to Excellent | Electron-donating or -withdrawing groups on the aniline are generally tolerated.[7] |

| Phenols | Moderate to Good | The acidity of the phenol can influence the reaction rate. |

Table 1: Expected Yields for Chan-Lam Coupling with this compound.

Reactivity with Sulfur Nucleophiles

The reaction of arylboronic acids with sulfur nucleophiles, such as thiols, is also possible through Chan-Lam type C-S cross-coupling reactions. These reactions typically require a copper catalyst and a base to facilitate the formation of the aryl-sulfur bond.

Experimental Protocol: General Procedure for S-Arylation of Thiols

A general procedure for the S-arylation of thiols with arylboronic acids can be adapted from known Chan-Lam conditions:

Reagents and Setup:

-

In a reaction flask, combine the thiol (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and a base like potassium carbonate (2.0 mmol).

-

Add a solvent such as DMF or DMSO (5 mL).

Reaction:

-

Heat the mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the 2,4,6-trichlorophenyl ring suggests the possibility of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the chloride atoms. The presence of the boronic acid group, an electron-withdrawing group, further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Strong nucleophiles such as alkoxides, amides, and thiolates could potentially displace one of the chlorine atoms on the this compound ring, especially under forcing conditions (e.g., high temperature, strong base). However, this reactivity pathway may compete with the aforementioned cross-coupling reactions. The regioselectivity of such a substitution would be an important consideration for synthetic applications.

Conclusion

This compound is a valuable building block in organic synthesis, demonstrating versatile reactivity with a range of nucleophiles. Its primary utility lies in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient construction of biaryl and aryl-heteroatom linkages. The electron-deficient nature of the aromatic ring also suggests potential for nucleophilic aromatic substitution reactions. Further research to quantify the yields and optimize conditions for various nucleophilic partners will undoubtedly expand the synthetic utility of this important reagent. The experimental protocols provided herein serve as a robust starting point for researchers exploring the application of this compound in their synthetic endeavors.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]

- 7. Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,6-Trichlorophenylboronic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylboronic acid is a synthetically versatile organoboron compound that has emerged as a crucial building block in modern organic chemistry. Its unique electronic and steric properties, conferred by the presence of three chlorine atoms on the phenyl ring, make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this compound. Furthermore, it delves into its significant applications in the synthesis of complex organic molecules, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The advent of organoboron chemistry has revolutionized the landscape of carbon-carbon and carbon-heteroatom bond formation. While the first synthesis of a boronic acid was reported in the 19th century, their widespread application in organic synthesis began to flourish with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature, suggesting it may have emerged from broader studies on substituted phenylboronic acids rather than being the focus of a singular discovery. Its utility is intrinsically linked to the advancement of cross-coupling methodologies that required robust and diverse coupling partners. The presence of the sterically demanding and electron-withdrawing chlorine atoms at the ortho and para positions of the phenyl ring imparts unique reactivity to this molecule, making it a valuable tool for accessing highly substituted and complex aromatic structures that are often found in pharmaceutically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 73852-18-3 |

| Molecular Formula | C₆H₄BCl₃O₂ |

| Molecular Weight | 225.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164 °C (literature value)[1] |

| Purity | Typically ≥98% |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data for the protons of the phenyl ring and the boronic acid hydroxyl groups are required for structural confirmation. The aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum due to the symmetrical substitution pattern. The hydroxyl protons of the boronic acid will likely appear as a broad singlet. |

| ¹³C NMR | The carbon spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum is expected to show distinct signals for the carbon atoms of the trichlorinated phenyl ring. |

Synthesis of this compound

The synthesis of arylboronic acids typically proceeds through the reaction of an organometallic reagent (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. The following section outlines a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for arylboronic acid synthesis.

General Synthetic Workflow

The synthesis can be visualized as a two-step process: the formation of an organometallic intermediate from 1,3,5-trichlorobenzene, followed by its reaction with a boron electrophile and subsequent workup.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Grignard Method)

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

1,3,5-Trichlorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 1 M solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 1,3,5-trichlorobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 1,3,5-trichlorobenzene solution to the flask to initiate the Grignard reaction, which may be evidenced by a change in color and gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 1,3,5-trichlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Trimethyl Borate:

-

Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether or THF.

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring, ensuring the temperature remains below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute solution of hydrochloric acid.

-

Continue stirring until the precipitated salts have dissolved.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Quantitative Data (Expected):

-

Yield: Yields for the synthesis of arylboronic acids can vary widely depending on the substrate and reaction conditions. A moderate to good yield would be expected.

-

Purity: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, etc.). Purity of >98% is often achievable after recrystallization.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in organic synthesis, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the trichlorophenyl group and a variety of organic halides or triflates.

The Suzuki-Miyaura Coupling Reaction

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the organic halide to the palladium(0) species, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development

The structural motif of a highly substituted biaryl system is prevalent in many biologically active molecules. The use of this compound allows for the introduction of a sterically hindered and electronically distinct phenyl group, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target, metabolic stability, and pharmacokinetic profile.

While specific examples of marketed drugs that directly incorporate the 2,4,6-trichlorophenyl moiety via this boronic acid are not widespread, its utility lies in the construction of complex intermediates in the synthesis of potential therapeutic agents. Researchers in drug discovery often utilize such building blocks to create libraries of compounds for screening against various diseases. The trichlorophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further functionalization.

Conclusion

This compound stands as a testament to the power and versatility of organoboron chemistry. While its historical origins may be modest, its contemporary applications in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, are significant. The ability to introduce a sterically demanding and electronically modified phenyl group through robust and reliable cross-coupling reactions makes it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for those working at the forefront of chemical synthesis and drug discovery.

References

2,4,6-Trichlorophenylboronic Acid: A Versatile Building Block for the Synthesis of Novel Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenylboronic acid is a versatile and highly reactive organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, characterized by the presence of three chlorine atoms on the phenyl ring, impart distinct chemical properties that make it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, focusing on its application in the synthesis of novel compounds, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 73852-18-3 |

| Molecular Formula | C₆H₄BCl₃O₂ |

| Molecular Weight | 225.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 165-170 °C |

| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMF |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of substituted biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram:

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols and Quantitative Data

The successful synthesis of novel compounds using this compound is highly dependent on the optimization of reaction conditions. Key parameters include the choice of palladium catalyst, base, solvent, and reaction temperature. The following sections provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction and a table summarizing reaction yields under various conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add potassium carbonate (2.0 mmol), toluene (5 mL), and degassed water (1 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.

Table of Suzuki-Miyaura Coupling Reactions and Yields

The following table summarizes the yields of biaryl products obtained from the reaction of this compound with various aryl halides under different catalytic conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 85 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | 78 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 65 |

| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O (5:1) | 110 | 24 | 55 |

Yields refer to isolated products after purification.

Applications in Drug Discovery and Development

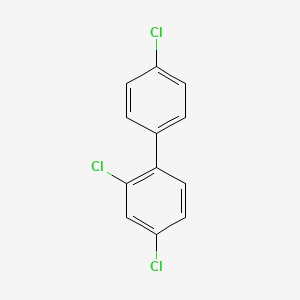

The biaryl scaffolds synthesized using this compound are of significant interest to the pharmaceutical industry. The presence of the trichlorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. While specific signaling pathways for compounds derived directly from this compound are not extensively documented in publicly available literature, the general class of polychlorinated biphenyls (PCBs) has been shown to interact with various cellular pathways. It is important to note that the biological effects of PCBs are highly dependent on the specific congener and substitution pattern.

The general approach to identifying the biological targets and signaling pathways of novel compounds synthesized from this compound is outlined below:

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of substituted biaryl scaffolds, which are of high value in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of the properties, applications, and experimental considerations for using this compound. By leveraging the information and protocols presented herein, researchers can effectively incorporate this valuable reagent into their synthetic strategies to accelerate the discovery and development of new chemical entities.

Theoretical Studies on the Electronic Effects of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylboronic acid is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and holds potential in the development of novel therapeutics and sensors. The electronic properties of this molecule, governed by the strong inductive and resonance effects of the three chlorine substituents and the boronic acid moiety, are critical to its reactivity and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic effects of this compound. Due to a lack of extensive experimental data in the current literature, this guide also outlines detailed protocols for the synthesis, determination of key electronic parameters (pKa and Hammett constants), and computational analysis of this compound.

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic chemistry, with wide-ranging applications from materials science to medicinal chemistry. The electronic nature of the substituents on the phenyl ring profoundly influences the properties of the boronic acid, including its Lewis acidity, reactivity in cross-coupling reactions, and binding affinity to diols. This compound presents a unique case where the steric bulk and strong electron-withdrawing nature of the three chlorine atoms are expected to significantly impact the electronic environment of the boronic acid group. Understanding these effects is paramount for the rational design of new synthetic methodologies and for the development of molecules with tailored biological activities.

This guide details the necessary experimental and computational workflows to fully characterize the electronic landscape of this compound.

Quantitative Data on Electronic Effects

Table 1: Acid Dissociation Constant (pKa)

The pKa value is a measure of the Brønsted acidity of the boronic acid, which is crucial for its interaction with bases and its speciation in solution.

| Compound | pKa (Computationally Estimated) | pKa (Experimental) |

| This compound | Value to be determined | Value to be determined |

| Phenylboronic acid (for reference) | ~8.8-9.2 | ~8.86 |

Table 2: Hammett Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing effect of a substituent on a benzene ring. For the 2,4,6-trichlorophenyl group, these values are not well-established and would provide significant insight into its electronic influence.

| Substituent Group | σ_meta (Calculated) | σ_para (Calculated) |

| 2,4,6-Trichlorophenyl | Value to be determined | Value to be determined |

| Chlorine (for reference) | 0.37 | 0.23 |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of the electronic properties of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted arylboronic acids.

Reaction Scheme:

Materials:

-

1,3,5-Trichlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,3,5-trichlorobenzene and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-BuLi is added dropwise via the dropping funnel, and the reaction mixture is stirred at -78 °C for 2 hours.

-

Trimethyl borate is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 2M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Determination of pKa

Due to the likely low aqueous solubility of this compound, a potentiometric titration method in a co-solvent system is recommended.

Procedure:

-

Prepare a series of solutions of this compound in varying methanol-water mixtures (e.g., 30%, 40%, 50%, 60% methanol by volume).

-

Calibrate a pH electrode using standard aqueous buffers.

-

Titrate each solution with a standardized solution of sodium hydroxide, recording the pH at regular intervals.

-

For each co-solvent mixture, determine the apparent pKa (psKa) from the half-equivalence point of the titration curve.

-

Construct a Yasuda-Shedlovsky plot by graphing psKa + log[H2O] against the reciprocal of the dielectric constant of the solvent mixture.

-

Perform a linear regression and extrapolate the line to the y-axis (where the reciprocal of the dielectric constant of pure water is) to determine the aqueous pKa.

Determination of Hammett Constants

The Hammett constants for the 2,4,6-trichlorophenyl substituent can be determined by measuring the pKa of a series of meta- and para-substituted benzoic acids bearing this substituent and applying the Hammett equation. However, a more direct approach is through computational chemistry as outlined in the next section.

Computational Studies

Computational chemistry provides a powerful tool for estimating the electronic properties of molecules where experimental data is scarce.

Computational Protocol for pKa and Hammett Constant Prediction

Density Functional Theory (DFT) calculations are well-suited for this purpose.

Procedure:

-

Geometry Optimization: The 3D structures of this compound and its corresponding boronate anion are built and their geometries are optimized using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the Gibbs free energies.

-

Solvation Modeling: The effect of an aqueous solvent is incorporated using a continuum solvation model (e.g., CPCM or SMD). Single-point energy calculations are performed on the gas-phase optimized geometries with the solvent model.

-

pKa Calculation: The Gibbs free energy of the dissociation reaction in the solution phase is calculated. This value is then used in the appropriate thermodynamic cycle to calculate the pKa.

-

Hammett Constant Calculation: The Hammett constants can be estimated by calculating a property that correlates with the electronic effect of the substituent. One common method is to calculate the change in charge at the para-carbon of a substituted benzene relative to benzene itself using Natural Bond Orbital (NBO) analysis. Another approach involves calculating the energetics of isodesmic reactions that model the dissociation of the corresponding benzoic acid.

Discussion of Electronic Effects

The three chlorine atoms on the phenyl ring are expected to exert strong electron-withdrawing effects through both induction (σ-withdrawal) and resonance (π-withdrawal from the ortho and para positions). This net electron withdrawal will increase the Lewis acidity of the boron center, making it a stronger acid compared to unsubstituted phenylboronic acid. Consequently, the pKa of this compound is predicted to be significantly lower than that of phenylboronic acid.

The Hammett constants for the 2,4,6-trichlorophenyl group are expected to be positive, indicating its electron-withdrawing nature. The magnitude of these constants will reflect the combined inductive and resonance effects of the three chlorine atoms. These electronic effects will also influence the reactivity of the C-B bond in Suzuki-Miyaura coupling, potentially affecting the rates of transmetalation and reductive elimination.

Conclusion

While experimental data on the electronic effects of this compound is currently limited, this guide provides a clear roadmap for its comprehensive characterization. The detailed experimental and computational protocols outlined herein will enable researchers to determine the key parameters governing its reactivity and potential applications. A thorough understanding of the electronic landscape of this molecule will undoubtedly facilitate its use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4,6-Trichlorophenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling of the sterically hindered 2,4,6-trichlorophenylboronic acid with a variety of aryl halides. The synthesis of polychlorinated biphenyls (PCBs) and their derivatives is of significant interest in medicinal chemistry and materials science. However, the ortho-substituents on this compound present a significant steric challenge, often requiring specialized catalytic systems to achieve high yields.[1][2]

This document outlines effective protocols, catalyst systems, and reaction conditions to overcome these steric impediments and facilitate the efficient synthesis of highly substituted biaryl compounds.

Key Reagents and Equipment

-

Substrates: this compound, various aryl halides (bromides, iodides, and activated chlorides)

-

Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Phosphine Ligands: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Buchwald's ligands, triphenylphosphine (PPh₃)

-

Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃)

-

Solvents: Toluene, dioxane, tetrahydrofuran (THF), water (for biphasic systems)

-

Inert atmosphere: Argon or Nitrogen gas

-

Standard laboratory glassware, Schlenk line or glovebox, heating and stirring apparatus, purification equipment (e.g., column chromatography)

Experimental Protocols

Two primary protocols are presented below, catering to different catalyst systems that have proven effective for sterically hindered Suzuki couplings.

Protocol 1: General Procedure using a Buchwald-Type Ligand

This protocol is adapted from methodologies developed for sterically demanding Suzuki-Miyaura coupling reactions and is particularly suitable for aryl bromides and iodides.[1]

1. Reaction Setup:

- To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

- Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

2. Catalyst and Ligand Addition:

- In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd) in the chosen solvent (e.g., toluene or dioxane).

- Add the catalyst solution to the Schlenk flask containing the substrates and base via syringe.

3. Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

4. Work-up and Purification:

- After completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Modified Procedure for Polychlorinated Biphenyl (PCB) Synthesis

1. Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

- Add the solvent (e.g., a mixture of toluene and water or dioxane and water).

2. Base Addition and Reaction:

- Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv.).

- Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-18 hours under an inert atmosphere.

3. Work-up and Purification:

- Cool the reaction to room temperature and separate the organic layer.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purify the residue by flash chromatography to yield the desired polychlorinated biphenyl.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides, based on typical outcomes for sterically hindered couplings.[1][4]

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |

| 1-Iodo-3-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 8 | 80-90 |

| 2-Bromotoluene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 70-85 |

| 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 75-88 |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 10 | 82-92 |

| 1-Chloro-4-nitrobenzene (activated) | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (3) | Dioxane | 120 | 24 | 50-70 |

Note: Yields are indicative and may vary depending on the specific reaction scale and purity of reagents.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the Suzuki coupling protocol.

Caption: General experimental workflow for Suzuki coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium Catalyst Selection in 2,4,6-Trichlorophenylboronic Acid Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of particular importance in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. However, the cross-coupling of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents significant challenges. The ortho-substituents on the boronic acid impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.

This document provides detailed application notes and protocols for the selection of appropriate palladium catalysts for the successful cross-coupling of this compound with various aryl halides. It includes a summary of catalyst performance, detailed experimental procedures, and visualizations to aid in experimental design.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

The key to a successful Suzuki-Miyaura coupling with sterically demanding substrates like this compound lies in the judicious choice of the palladium catalyst and its associated ligands. Standard catalysts such as Pd(PPh₃)₄ often prove ineffective. The use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.

Recommended Catalyst Systems

Several palladium catalyst systems have been shown to be effective for the cross-coupling of chlorinated and sterically hindered arylboronic acids. Below is a summary of recommended catalysts and ligands.

| Catalyst Precursor | Ligand | Key Features |